AFB-Guanine Acetic Acid Salt
Description
Significance in DNA Adduct Research and Chemical Carcinogenesis
The formation of DNA adducts is a critical initial step in chemical carcinogenesis. AFB-N7-Gua is a key biomarker in this field, representing the biologically effective dose of AFB1 that has reached its target cellular macromolecules. veterinaryworld.orgmdpi.com Its presence and concentration in tissues and urine are directly related to the risk of developing hepatocellular carcinoma (HCC), a primary form of liver cancer. ontosight.ainih.gov The study of AFB-N7-Gua provides invaluable insights into how environmental carcinogens like AFB1 initiate the process of cancer by causing genetic mutations. ontosight.ai Specifically, the formation of this adduct can lead to G to T transversion mutations, a characteristic mutational signature observed in human liver tumors associated with aflatoxin exposure. nih.govpnas.org
Overview of Aflatoxin B1 Bioactivation and Formation of DNA Adducts
Aflatoxin B1, in its native form, is not directly reactive with DNA. It requires metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP3A4. nih.govnih.gov This enzymatic process converts AFB1 into the highly reactive Aflatoxin B1-8,9-exo-epoxide. nih.govberkeley.edu This epoxide is an electrophilic intermediate that readily attacks the nucleophilic N7 position of guanine (B1146940) residues in DNA, forming the primary adduct, AFB-N7-Gua. nih.govmdpi.com This adduct is chemically unstable and can be either repaired, leading to its removal from the DNA, or it can be depurinated and excreted in the urine. acs.orgacs.org A portion of the adducts may also undergo a chemical rearrangement to form the more stable but also mutagenic aflatoxin B1-formamidopyrimidine (AFB-FAPy) adduct. veterinaryworld.orgresearchgate.net
Historical Context and Evolution of Research on Aflatoxin-Guanine Adducts
Research into aflatoxin-guanine adducts began to gain momentum following the discovery of aflatoxins in the 1960s and the subsequent understanding of their carcinogenic properties. researchgate.net Early studies in the 1970s identified the principal in vivo DNA adduct of AFB1 in rat liver as 2,3-dihydro-2-(N7-guanyl)-3-hydroxy-aflatoxin B1, which is AFB-N7-Gua. nih.gov These initial discoveries were crucial in establishing the direct link between aflatoxin exposure and DNA damage. Over the decades, research has evolved from simply identifying the adduct to developing sophisticated analytical methods for its quantification in biological samples. This progression has been instrumental in molecular epidemiology studies, allowing for the assessment of human exposure to aflatoxins and the associated cancer risk. tandfonline.com
The Role of AFB-Guanine Acetic Acid Salt as a Research Standard
In order to accurately quantify AFB-N7-Gua in biological samples, a reliable analytical standard is essential. This compound serves this critical purpose in research laboratories. It provides a known quantity and purity of the adduct, which is necessary for the calibration of analytical instruments and the validation of experimental methods. nih.gov The availability of this standard has facilitated the development and refinement of sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the detection of AFB-N7-Gua in urine and tissue samples. nih.govnih.gov This has greatly enhanced the ability of researchers to conduct molecular epidemiology studies and to evaluate the efficacy of interventions aimed at reducing aflatoxin exposure and its carcinogenic effects. nih.govtandfonline.com
Properties
Molecular Formula |
C₂₄H₂₁N₅O₁₀ |
|---|---|
Molecular Weight |
539.45 |
Synonyms |
(6aS,8R,9R,9aR)-8-(2-Amino-1,6-dihydro-6-oxo-7H-purin-7-yl)-2,3,6a,8,9,9a-hexahydro-9-hydroxy-4-methoxy-cyclopenta[c]furo[3’,2’:4,5]furo[2,3-h][1]benzopyran-1,11-dione Acetic Acid; |
Origin of Product |
United States |
Molecular Mechanisms of Aflatoxin B1 N7 Guanine Formation
Metabolic Activation of Aflatoxin B1
Aflatoxin B1 itself is not directly reactive with DNA. It requires enzymatic conversion into a highly reactive form to exert its genotoxic effects. tandfonline.com This bioactivation is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver. tandfonline.comnih.gov
Several isoforms of the cytochrome P450 enzyme family are involved in the metabolic activation of AFB1. nih.gov In humans, CYP1A2 and CYP3A4 are considered the major enzymes responsible for this process in the liver. nih.govtandfonline.com Studies have shown that at low concentrations of AFB1, CYP1A2 is the dominant enzyme, while at higher concentrations, CYP3A4's role becomes more significant due to allosteric activation. mdpi.com
CYP2A6 has also been identified as a key enzyme in the bioactivation of AFB1, particularly in poultry. nih.govresearchgate.net Furthermore, research has highlighted the role of CYP2A13, an enzyme predominantly expressed in the human respiratory tract, in the efficient activation of AFB1, suggesting a potential role in lung carcinogenesis following inhalation exposure. nih.gov The relative contribution of these enzymes can vary between species, influencing their susceptibility to AFB1-induced carcinogenesis. mdpi.com
Table 1: Key Cytochrome P450 Isoforms in AFB1 Activation
| CYP450 Isoform | Primary Location | Significance in AFB1 Activation |
|---|---|---|
| CYP1A2 | Liver | Major enzyme for AFB1 activation at low exposure levels. nih.govmdpi.com |
| CYP3A4 | Liver | Key enzyme at higher AFB1 concentrations. nih.govmdpi.com |
| CYP2A6 | Liver, Poultry | Significant role in AFB1 bioactivation in certain species. nih.govresearchgate.net |
| CYP2A13 | Respiratory Tract | Efficiently activates AFB1, relevant for inhalation exposure. nih.gov |
The enzymatic action of cytochrome P450 on AFB1 results in the formation of Aflatoxin B1-8,9-epoxide (AFBO). wikipedia.orgresearchgate.net This epoxidation occurs at the 8,9-double bond of the terminal furan (B31954) ring of the AFB1 molecule. nih.gov There are two stereoisomers of the epoxide, the exo- and endo-isomers. acs.org It is the Aflatoxin B1 exo-8,9-epoxide that is the principal genotoxic metabolite, as it is stereochemically favored to react with DNA. mdpi.compnas.org This epoxide is highly unstable and electrophilic, readily reacting with nucleophilic sites in cellular macromolecules, most notably DNA. tandfonline.comberkeley.edu
Covalent Adduction to DNA
Once formed, the reactive AFBO can covalently bind to DNA, a critical step in its mutagenic and carcinogenic activity. nih.govnih.gov
The primary target for AFBO adduction in DNA is the N7 atom of guanine (B1146940) residues. nih.govnih.govnih.gov This specificity is due to the high nucleophilicity of the N7 position of guanine. nih.govnih.gov The reaction is believed to proceed via an SN2 mechanism where the AFBO first intercalates into the DNA helix, positioning the epoxide for a nucleophilic attack by the guanine N7. pnas.orgpnas.org This results in the formation of the major DNA adduct, 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua). nih.govmit.edu While other adducts can form, the AFB1-N7-Gua adduct accounts for the vast majority of the initial DNA damage. mit.edu
The formation of the AFB1-N7-Gua adduct is a stereospecific process. The exo-isomer of AFBO preferentially intercalates into the DNA double helix on the 5' side of the target guanine. pnas.org This intercalation facilitates the alignment of the epoxide for an in-line attack by the N7 atom of guanine, leading to the formation of a trans-adduct. pnas.org The resulting adduct, AFB1-N7-Gua, has a defined stereochemistry where the aflatoxin moiety is positioned in the major groove of the DNA.
Conformational Changes Induced by AFB1-N7-Guanine in the DNA Helix
The formation of the bulky AFB1-N7-Gua adduct significantly distorts the local structure of the DNA double helix. nih.govsci-hub.st NMR and molecular modeling studies have shown that the aflatoxin moiety intercalates between the base pairs, causing a bending of the DNA helix. nih.govmdpi.com Theoretical models suggest that the covalent binding of AFB1 to the N7 of guanine can cause a kink in the DNA of at least 39 degrees. nih.gov This distortion can interfere with the normal processes of DNA replication and transcription, and if not repaired, can lead to mutations. The cationic charge on the imidazole (B134444) ring of the adducted guanine makes the glycosidic bond labile, which can lead to depurination, creating an apurinic site, or to the opening of the imidazole ring to form the more stable but also mutagenic AFB1-formamidopyrimidine (FAPY) adduct. scielo.org.coacs.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Aflatoxin B1 | AFB1 |
| Aflatoxin B1-8,9-epoxide | AFBO |
| 8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 | AFB1-N7-Gua |
| Cytochrome P450 | CYP450 |
Theoretical Models of DNA Intercalation and Kinking
Theoretical models have been proposed to elucidate the conformational structure of both the non-covalent intercalation and the subsequent covalent adduction of AFB1 with the N7 of guanine in DNA. nih.govtandfonline.com
The initial interaction involves the AFB1-8,9-epoxide intercalating into the DNA double helix. oup.com This process is influenced by the DNA sequence. nih.govtandfonline.com For instance, studies on tetramer sequences with GC content have shown that AFB1 has a preference for specific guanine bases. nih.govtandfonline.com Binding to the third guanine from the 3'-end results in enhanced binding at the 3' site of that guanosine, while binding to the second guanine from the 3'-end leads to a preference for the 5' site. nih.govtandfonline.com NMR studies have confirmed that the aflatoxin moiety intercalates on the 5' side of the guanine it attaches to. researchgate.net
Impact on DNA Duplex Structural Integrity
The formation of the AFB1-N7-Guanine adduct significantly impacts the structural integrity and stability of the DNA duplex. While the covalent adduct is chemically unstable due to the positive charge on the guanine's imidazole ring, its presence alters the DNA's secondary structure. nih.govscielo.org.co
NMR studies have revealed that the formation of the AFB1-N7-Gua adduct can slightly bend the DNA helix. pnas.org Despite this distortion, the adduct has been found to enhance the thermal stability of the DNA duplex, increasing its melting temperature by approximately 3–5°C. pnas.org This stabilization occurs while Watson-Crick base pairing is maintained. scielo.org.co
The primary AFB1-N7-Gua adduct is unstable and can lead to two main outcomes: depurination, which creates an apurinic (AP) site, or the hydrolysis of the imidazole ring to form the more stable Aflatoxin B1-formamidopyrimidine (AFB1-FAPY) adduct. pnas.orgnih.gov The AFB1-FAPY adduct, which exists in different isomeric forms, further alters the DNA structure. pnas.orgacs.org Unlike the primary adduct, the AFB1-FAPY adduct unwinds the DNA duplex by about 15° and increases stacking interactions between the intercalated aflatoxin and neighboring bases, which further stabilizes the duplex. pnas.org
The structural distortions caused by these adducts have profound biological consequences. The bulky nature of the adducts can disrupt normal DNA replication and transcription processes. ontosight.ai The different structural alterations induced by AFB1-N7-Gua and AFB1-FAPY may lead to differences in how they are recognized and processed by DNA repair enzymes. pnas.org For example, the greater distortion caused by AFB1-N7-Gua may make it more readily recognized by excision repair systems compared to the more subtly distorting FAPY adduct. pnas.org This difference in repair efficiency contributes to the higher mutagenicity of the more persistent AFB1-FAPY adduct, which is a potent inducer of G to T transversions. nih.govpnas.org
| Adduct Type | Effect on DNA Duplex Stability | Structural Alteration | Primary Mutagenic Outcome |
| AFB1-N7-Guanine | Increases melting temperature by 3-5°C pnas.org | Slight bending of the helix pnas.org | G → T transversions (low frequency) pnas.org |
| AFB1-Formamidopyrimidine (FAPY) | Thermally stabilizes the duplex acs.org | Unwinds duplex by ~15°, increases stacking pnas.org | G → T transversions (high frequency) nih.govpnas.org |
Biological Fate and Derivative Adducts of Aflatoxin B1 N7 Guanine
Chemical Instability and Depurination of AFB1-N7-Guanine
The primary DNA adduct formed from the metabolic activation of Aflatoxin B1 (AFB1) is the trans-8,9-dihydro-8-(N7-guanyl)-9-hydroxyaflatoxin B1 (AFB1-N7-Gua). nist.govoup.com This initial adduct is characterized by its chemical instability. nih.govnih.gov The instability arises from the positive charge on the imidazole (B134444) ring of the guanine (B1146940) base following alkylation at the N7 position. oup.comnih.govoup.com This positive charge weakens the N-glycosidic bond that connects the guanine base to the deoxyribose sugar in the DNA backbone. nih.gov
The stability of the AFB1-N7-Gua adduct is influenced by environmental conditions such as temperature and pH. oup.com Studies on synthetic oligonucleotides containing AFB1-N7-Gua have shown that at 16°C and pH 6.6, the adduct is relatively stable, with 81% remaining after 24 hours. oup.comoup.com However, at higher temperatures and more basic pH, the rate of both depurination and the formation of the ring-opened derivative increases. oup.com
The chemical instability of the AFB1-N7-Gua adduct directly leads to the generation of apurinic (AP) sites in the DNA sequence. oup.comnih.govoup.com An AP site is a location in the DNA double helix where a purine (B94841) base (either adenine (B156593) or guanine) has been lost, leaving a hydroxyl group attached to the C1' of the deoxyribose sugar. oup.comnih.gov The formation of AP sites is a common form of endogenous DNA damage, but their generation is significantly enhanced by exposure to agents like AFB1 that form unstable N7-guanine adducts. nih.gov
The creation of AP sites is a critical step in the mutagenic pathway of AFB1. semanticscholar.org When the DNA replication machinery encounters an AP site, it can lead to the insertion of an incorrect nucleotide opposite the lesion, a process known as translesion synthesis. semanticscholar.org In the case of AFB1-induced AP sites, there is a predisposition for the insertion of adenine, which ultimately results in a G→T transversion mutation during subsequent rounds of DNA replication. semanticscholar.orgoup.com This specific mutation is a hallmark of AFB1-induced hepatocellular carcinoma. semanticscholar.org
It is important to note that the cell possesses repair mechanisms to handle AP sites, primarily through the base excision repair (BER) pathway. nih.gov However, if the rate of AP site formation overwhelms the repair capacity of the cell, the likelihood of mutations increases. nih.gov While some research suggests that AP sites are efficiently repaired and may not lead to a significant increase in mutations unless toxicity is present, their role as a precursor to mutations is well-established. nih.gov
Spontaneous Hydrolytic Ring-Opening and Isomerization
In addition to depurination, the unstable AFB1-N7-Gua adduct can undergo a spontaneous, base-catalyzed hydrolytic ring-opening of the imidazole portion of the guanine base. oup.comacs.orgacs.org This reaction transforms the initial adduct into a more stable and persistent form known as Aflatoxin B1-formamidopyrimidine (AFB1-FapyGua). oup.comsemanticscholar.orgoup.com
Under physiological or slightly basic conditions, the positively charged imidazole ring of the AFB1-N7-Gua adduct is susceptible to hydroxyl ion attack. oup.comresearchgate.net This leads to the opening of the imidazole ring, resulting in the formation of the 8,9-dihydro-8-(2,6-diamino-4-oxo-3,4-dihydropyrimid-5-yl-formamido)-9-hydroxyaflatoxin B1, commonly referred to as the AFB1-FapyGua adduct. nist.govnih.govacs.org This conversion is a significant pathway in the biological fate of the initial AFB1-DNA adduct. oup.com The formation of AFB1-FapyGua is considered a key event in the carcinogenicity of AFB1, as this adduct is more persistent in tissues compared to the original AFB1-N7-Gua adduct. nih.govacs.org
The formation of AFB1-FapyGua has been observed both in vitro and in vivo. oup.comnih.gov In rodent liver, the levels of AFB1-FapyGua can persist and even increase over time, while the levels of AFB1-N7-Gua rapidly decline. nih.gov This persistence suggests that the AFB1-FapyGua adduct may be a more significant contributor to the long-term genetic damage caused by AFB1 exposure. acs.org
Upon formation, the AFB1-FapyGua adduct exists as a mixture of diastereomers. nist.govnih.govacs.org When released from DNA by acid hydrolysis, these are characterized as cis- and trans-isomers. nih.gov The trans-isomer is typically the major form, while the cis-isomer is the minor form, often found in a ratio of approximately 3:1. nih.gov
These diastereomers can be separated and quantified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nist.govnih.gov The structural differences between the cis and trans isomers of the released base are based on the stereochemistry at the C8 position of the aflatoxin moiety. nih.gov In the context of the deoxyribonucleoside within DNA, the AFB1-FapyGua adduct exists as α and β anomers, which are distinguished by the orientation of the glycosidic bond. nih.govacs.org The β anomer is the form typically found in duplex DNA and is considered highly mutagenic, while the α anomer is more prevalent in single-stranded DNA and acts as a block to replication. acs.orgnih.gov
A critical distinction between the two major AFB1-DNA adducts is their relative stability and persistence in cellular DNA. The initial AFB1-N7-Gua adduct is chemically unstable and is either rapidly removed from DNA through depurination or converted to the AFB1-FapyGua form. nist.govoup.comacs.org This instability results in a relatively short half-life within the cell. nih.gov
In contrast, the AFB1-FapyGua adduct is chemically stable and much more persistent in tissues. nih.govacs.orgaacrjournals.org Studies in rats have shown that while AFB1-N7-Gua is quickly eliminated, AFB1-FapyGua can persist in the liver for extended periods, reaching maximum levels even two weeks after exposure. nih.gov This persistence significantly increases the likelihood of the adduct being present during DNA replication, thereby increasing the probability of causing mutations. aacrjournals.orgresearchgate.net The AFB1-FapyGua adduct is also more mutagenic than the AFB1-N7-Gua adduct, primarily inducing G→T transversion mutations. nist.govnih.govacs.org
The increased stability of the AFB1-FapyGua adduct is attributed to the intercalation of the aflatoxin moiety into the DNA double helix, which can actually increase the thermal stability of the DNA in the vicinity of the adduct. aacrjournals.orgnih.gov This contrasts with many other bulky DNA adducts that tend to destabilize the DNA duplex. aacrjournals.org
Research Findings on AFB1 Adduct Levels in Mouse Liver DNA
The following table summarizes the levels of different Aflatoxin B1 adducts found in the liver DNA of mice treated with AFB1, as determined by liquid chromatography-tandem mass spectrometry.
| Adduct | Level (lesions/10⁶ DNA bases) |
| AFB1-N7-Gua | 15 - 25 |
| cis-AFB1-FapyGua | 1.5 - 6 |
| trans-AFB1-FapyGua | 20 - 45 |
Data sourced from studies on AFB1-treated mice. nih.gov
Molecular and Cellular Biological Consequences of Afb1 N7 Guanine
Mutagenic Profile and Mechanisms
The presence of AFB1-N7-Gua in the DNA template leads to a distinct mutational signature, characterized by specific base substitutions that are consistently observed across various experimental models. nih.gov This profile is a direct consequence of the cellular machinery's attempt to replicate or repair the damaged DNA strand.
A hallmark of AFB1-induced mutagenesis is the high frequency of guanine (B1146940) (G) to thymine (B56734) (T) transversion mutations. oup.comnih.gov This specific mutation is consistently the most common type observed in a wide array of experimental systems, including bacteria, yeast, and mammalian cells, following exposure to AFB1. oncotarget.comtandfonline.comoup.comnih.govoup.com Both the primary AFB1-N7-Gua adduct and its more stable, ring-opened derivative, AFB1-formamidopyrimidine (AFB1-FapyGua), primarily lead to G→T mutations by pairing with a non-cognate adenine (B156593) during DNA replication. nist.govnih.govacs.org While G→T transversions are dominant, other mutations such as G→A transitions and G→C transversions also occur, but at lower frequencies. nih.govoup.comnih.govacs.org For instance, studies have reported G→A transitions at levels below 10-12%. nih.govnih.govacs.org
The significance of this mutational signature is underscored by its prevalence in human hepatocellular carcinoma (HCC) cases from regions with high AFB1 exposure. nih.gov Specifically, a G→T transversion at the third position of codon 249 of the p53 tumor suppressor gene is a frequent finding in these tumors. nih.govresearchgate.net Research using human hepatocyte cell lines has demonstrated that AFB1 preferentially induces this exact G→T transversion at codon 249, providing a direct link between the adduct's mutagenic profile and a critical cancer-related gene. nih.gov
Table 1: Predominant Mutations Induced by AFB1 Adducts in Various Systems
| Mutation Type | Frequency/Observation | Experimental System/Context | Source |
|---|---|---|---|
| G→T Transversion | Most common/predominant mutation | General experimental systems (bacteria, mammalian cells) | tandfonline.comoup.comnih.govnist.gov |
| G→T Transversion | Dominant mutation for both AFB1-N7-Gua and AFB1-FapyGua | Prokaryotic and eukaryotic assays | nih.govacs.org |
| G→A Transition | Low levels (~12% or <10%) | General replication of aflatoxin-modified DNA | nih.govnih.govacs.org |
| G→C Transversion | Observed, but less frequent than G→T | General experimental systems | oup.com |
| G→T Transversion | Specifically at the 3rd position of p53 codon 249 | Human Hepatocellular Carcinoma (HCC) | nih.govresearchgate.net |
Untargeted mutagenesis refers to mutations that arise at sites other than the location of the original adduct. The presence of the bulky AFB1-N7-Gua adduct can lead to spontaneous depurination, creating an apurinic (AP) site, which can also lead to mutations. plos.orgunc.edu Additionally, the intercalation of the AFB1 moiety on the 3' face of the adducted guanine can cause conformational changes in the DNA helix. researchgate.net This distortion may lead to the rotation of the adjacent base (a cytosine in some sequences) out of the helix, promoting the insertion of an adenine opposite the adduct and ultimately resulting in a C→T transition in the newly synthesized strand, an example of untargeted mutagenesis. researchgate.net
While AFB1-N7-Gua is mutagenic, its imidazole (B134444) ring-opened derivative, AFB1-FapyGua, is considered to be significantly more potent in inducing mutations. nist.govnih.govacs.orgmdpi.com The AFB1-N7-Gua adduct is chemically unstable and can convert to the more persistent AFB1-FapyGua form under physiological conditions. oup.comnih.govplos.org
Comparative studies have consistently demonstrated the superior mutagenic potential of the AFB1-FapyGua adduct. In both prokaryotic and eukaryotic assay systems, AFB1-FapyGua is markedly more mutagenic than AFB1-N7-Gua. nist.govnih.govacs.org For example, in studies using site-specifically modified shuttle vectors replicated in E. coli, the AFB1-N7-dG adduct was found to be only weakly mutagenic (4% frequency), whereas the AFB1-Fapy-dG adduct had a much higher mutation frequency of 32%. nih.gov In primate cells, AFB1-FapyGua was shown to be at least six times more mutagenic than AFB1-N7-Gua. nih.gov Furthermore, when replicated in COS-7 cells, the AFB1-Fapy-dG adduct exhibited an exceptionally high mutation frequency of over 97%, a rate that is among the highest known for any carcinogen. tandfonline.comnih.gov Despite this difference in potency, the mutational signature for both adducts is dominated by G→T transversions. nih.govnih.gov
Table 2: Comparative Mutagenicity of AFB1-DNA Adducts
| Adduct | Experimental System | Mutation Frequency | Predominant Mutation | Source |
|---|---|---|---|---|
| AFB1-N7-dG | SOS-induced E. coli | 4% | G→T Transversion | nih.gov |
| AFB1-Fapy-dG | SOS-induced E. coli | 32% | G→T Transversion | nih.gov |
| AFB1-N7-dG | COS-7 cells | 45% | G→T Transversion (>80% of total) | tandfonline.comnih.gov |
| AFB1-Fapy-dG | COS-7 cells | >97% | G→T Transversion (86%) | tandfonline.comnih.gov |
Impact on DNA Replication and Gene Transcription
The bulky nature of the AFB1-N7-Gua adduct and its derivatives presents a significant physical obstacle to the cellular machinery responsible for DNA replication and transcription, leading to process disruption and further genetic errors.
The presence of AFB1-DNA adducts on the DNA template can physically impede the progression of the DNA replication machinery, an event known as replication fork stalling. nih.govfrontiersin.org DNA lesions that stall the replication fork can be bypassed by specialized translesion synthesis (TLS) polymerases, though this process is often error-prone and a major source of mutations. nih.gov Studies in Saccharomyces cerevisiae have shown that exposure to AFB1 leads to S phase stalling, indicating a disruption of DNA replication. nih.gov
The different forms of AFB1 adducts exhibit varying capacities to block replication. The AFB1-FapyGua adduct, particularly its α-anomeric form (α-AFB1-FapydG), acts as a strong block to DNA replication. nist.govnih.govacs.org In contrast, the primary AFB1-N7-Gua adduct is considered only slightly mutagenic in some systems and appears to be less of a block to replication compared to the Fapy form, allowing for more frequent, albeit sometimes inaccurate, bypass. nih.govnih.gov This blockage of replication forks can lead to the collapse of the fork and the formation of double-strand breaks, further contributing to genomic instability. nih.gov
Beyond disrupting DNA replication, AFB1-DNA adducts can also interfere with gene transcription, the process of reading a DNA template to synthesize RNA. This interference can lead to transcriptional mutagenesis, where incorrect nucleotides are incorporated into the messenger RNA (mRNA) transcript. While the primary focus of AFB1-related damage is on heritable DNA mutations, transcriptional errors can lead to the production of non-functional or malfunctioning proteins, contributing to cellular dysfunction. Some DNA lesions are known to block RNA transcription and cause transcriptional mutagenesis, and while G→T transversions are the main mutations caused by AFB1, the potential for transcriptional errors adds another layer to its genotoxicity. nih.gov
Cellular Responses to DNA Adducts
The presence of bulky chemical adducts such as AFB1-N7-Guanine on the DNA helix is a form of genotoxic stress that elicits a complex and coordinated cellular response. The cell's primary objective is to detect the lesion, halt cell cycle progression to allow time for repair, and activate the appropriate DNA repair machinery.
The formation of AFB1-N7-Guanine adducts triggers the activation of sophisticated cellular surveillance systems known as cell cycle checkpoints. These checkpoints are critical for maintaining genomic integrity by preventing the replication of damaged DNA or the segregation of compromised chromosomes. In experimental models, exposure to AFB1 leads to the stalling of replication forks, which is a potent signal for checkpoint activation. This response is primarily orchestrated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which recognizes the stalled replication machinery.
Once activated, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (Chk1). Activated Chk1 can then phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This action leads to an arrest in the S-phase or at the G2/M transition, providing a crucial window for the cell to attempt DNA repair. Studies in various cell lines, including human hepatocytes and bronchial epithelial cells, have demonstrated a significant accumulation of cells in the S and G2/M phases following AFB1 treatment, indicative of a robust checkpoint response.
| Experimental System | Checkpoint Activated | Key Proteins Involved | Outcome |
| Human Hepatocytes | S and G2/M | ATR, Chk1, Cdc25 | Cell cycle arrest |
| Human Bronchial Epithelial Cells | G2/M | ATM/ATR, Chk2 | Cell cycle arrest |
| Yeast (S. cerevisiae) | S-phase | Mec1 (ATR homolog) | DNA synthesis arrest |
Concurrent with checkpoint activation, the cell initiates a broad DNA Damage Response (DDR). The AFB1-N7-Guanine adduct, being a bulky lesion, primarily distorts the DNA helix and is recognized by the Nucleotide Excision Repair (NER) pathway. However, if the adducts are dense or if they lead to replication fork collapse during S-phase, more complex lesions like DNA double-strand breaks (DSBs) can occur.
The formation of DSBs triggers the activation of the ATM (Ataxia Telangiectasia Mutated) kinase and the phosphorylation of the histone variant H2AX to form γ-H2AX. These γ-H2AX foci serve as platforms to recruit a host of DNA repair factors to the site of damage. One of the critical pathways for repairing DSBs is Homologous Recombination (HR), which is a high-fidelity repair mechanism. A key protein in the HR pathway is Rad51, which forms a nucleoprotein filament on the single-stranded DNA overhangs of the break and facilitates the search for a homologous template to guide repair.
In experimental systems, a notable increase in the formation of nuclear Rad51 foci is observed in cells treated with AFB1, confirming the induction of HR. This indicates that the cell is actively attempting to repair the severe damage, such as DSBs, that can arise as a consequence of processing the primary AFB1-N7-Guanine adducts. The presence of these foci is a direct visual marker of the cell's engagement of the HR pathway in response to aflatoxin-induced DNA damage.
Role in Initiating Carcinogenesis at the Molecular Level (Research Perspective)
While cellular responses like checkpoint activation and DNA repair are designed to be protective, errors in these processes or the overwhelming of the repair capacity can lead to mutations. The specific chemical nature of the AFB1-N7-Guanine adduct predisposes it to a characteristic mutational pattern that is a hallmark of aflatoxin-induced hepatocellular carcinoma (HCC).
The AFB1-N7-Guanine adduct is chemically unstable and can undergo two primary fates. It can be removed by the NER pathway, or it can be spontaneously depurinated, leaving an apurinic (AP) site. Alternatively, it can undergo a chemical rearrangement to form the more stable AFB1-formamidopyrimidine (AFB1-FAPY) adduct. If these lesions are not repaired before DNA replication, they can lead to specific misincorporation of nucleotides.
The most well-documented consequence is the preferential insertion of an adenine opposite the damaged guanine base. This leads to a G:C to T:A transversion mutation. This mutational signature is strongly associated with exposure to aflatoxin.
A striking example of this molecular fingerprint is found in the TP53 tumor suppressor gene. In populations with high exposure to both aflatoxin B1 and hepatitis B virus, a remarkably high frequency of a specific mutation at codon 249 of the TP53 gene is observed in HCC tumors. This mutation is an AGG to AGT transversion at the third position of the codon (GG A → GT A), resulting in an arginine to serine amino acid substitution (p.R249S). This specific mutation is relatively rare in HCC from regions with low aflatoxin exposure, making it a powerful molecular biomarker of the carcinogen's etiological role. The p53 protein with the R249S mutation not only loses its tumor-suppressive functions but may also gain oncogenic properties that promote cell proliferation and survival.
| Gene | Codon | Nucleotide Change (DNA) | Amino Acid Change (Protein) | Associated Cancer |
| TP53 | 249 | G:C → T:A | Arginine → Serine (R249S) | Hepatocellular Carcinoma (HCC) |
The development of hepatocellular carcinoma is often a multi-factorial process, and the synergy between aflatoxin B1 exposure and chronic hepatitis B virus (HBV) infection is well-established epidemiologically. Research in model systems provides insight into the molecular basis of this dangerous interaction.
HBV infection contributes to carcinogenesis through several mechanisms that can potentiate the effects of aflatoxin. Chronic inflammation caused by the viral infection leads to continuous cycles of liver cell death and regeneration. This increased cell proliferation provides more opportunities for the mutations induced by AFB1-N7-Guanine to become fixed in the genome, as the cells replicate their DNA before all adducts can be properly repaired.
Furthermore, specific HBV proteins, such as the Hepatitis B virus X protein (HBx), can directly interfere with cellular processes that protect against carcinogens. Experimental evidence shows that HBx can impair the function of the NER pathway, the primary defense against AFB1 adducts. By compromising this repair mechanism, HBx effectively increases the persistence of AFB1-N7-Guanine and other adducts, thereby increasing the probability of mutagenesis. Additionally, HBx has been shown to interfere with the function of the p53 tumor suppressor protein, further crippling the cell's ability to respond to DNA damage and undergo apoptosis. This combination of increased cell turnover, impaired DNA repair, and compromised tumor suppressor function creates a highly pro-carcinogenic environment where the mutagenic effects of aflatoxin are significantly amplified.
Dna Repair Mechanisms and Afb1 N7 Guanine Adducts
Nucleotide Excision Repair (NER) Pathway Activity
Nucleotide Excision Repair is a versatile and highly conserved pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including those induced by AFB1. nih.gov The NER pathway is generally considered the primary defense mechanism against AFB1-induced DNA damage. scielo.org.coresearchgate.netnih.gov
AFB1-N7-Guanine and AFB1-FapyGua as NER Substrates
Both AFB1-N7-Guanine and AFB1-FapyGua are recognized and repaired by the NER machinery in various organisms, including bacteria, yeast, and mammals. researchgate.netnih.govablesci.comnist.govnih.gov The initial AFB1-N7-Gua adduct, being chemically unstable, can distort the DNA helix, signaling its presence to the NER proteins. scielo.org.co Its conversion to the more persistent AFB1-FapyGua adduct also results in a lesion that is a substrate for NER. nih.govnist.govnih.gov Studies have shown that the repair of these adducts can be influenced by their conformation within the DNA double helix. nih.gov For instance, the intercalated nature of AFB1-N7-dG and AFB1-FAPY-dG adducts contributes to their resistance to repair. nih.gov
Interestingly, the efficiency of NER can differ between these two adducts. In mammalian cells, AFB1-FapyGua is removed less efficiently than AFB1-N7-Guanine, which may contribute to its higher mutagenicity. researchgate.netablesci.com This contrasts with bacterial systems where both lesions are repaired with similar efficiencies, highlighting differences in damage recognition between prokaryotic and eukaryotic NER systems. researchgate.netablesci.com
Investigation of NER Protein Involvement (e.g., XPA, PCNA)
The critical role of the NER pathway in repairing AFB1-induced damage is underscored by studies involving key NER proteins. Xeroderma pigmentosum complementation group A (XPA) is a crucial protein in the NER process, responsible for recognizing the DNA lesion and recruiting other repair factors. nih.gov Research has demonstrated that human fibroblast cells deficient in XPA show a slower removal rate of AFB1 adducts compared to control cells. nih.govresearchgate.net Furthermore, XPA-deficient mice exhibit increased susceptibility to AFB1-induced hepatocellular carcinoma (HCC), providing in vivo evidence for the protective role of NER. nih.govnih.gov The accumulation of AFB1-N7-Gua is more extensive in NER-deficient XPA cells, further solidifying the role of this pathway in its repair. nih.govpnas.org
Proliferating cell nuclear antigen (PCNA) is another essential protein involved in DNA replication and repair, including NER. researchgate.net XPA has been found to contain a PCNA-interacting motif, suggesting a direct interaction between these two proteins is important for efficient NER. plos.org This interaction likely facilitates the coordination of damage recognition with the subsequent steps of repair synthesis. plos.org
Base Excision Repair (BER) Pathway Investigations
While NER is a major player, the Base Excision Repair (BER) pathway also contributes significantly to the repair of AFB1-induced DNA damage, particularly the AFB1-FapyGua adduct. aacrjournals.orgnih.gov
Role of DNA Glycosylases (e.g., Fpg, NEIL1) in Fapy Adduct Repair
The BER pathway is initiated by DNA glycosylases that recognize and excise specific types of damaged bases. In the context of AFB1-FapyGua, several DNA glycosylases have been investigated.
Initial studies in E. coli suggested that formamidopyrimidine-DNA glycosylase (Fpg), also known as MutM, might be involved in the repair of AFB1-FapyGua. nih.govpnas.org Fpg is known to recognize and remove various oxidized purines. nih.gov However, subsequent research using Fpg-deficient E. coli cells did not consistently support a significant role for this enzyme in repairing AFB1-FapyGua adducts. nih.govpnas.org
In mammalian cells, the focus has shifted to the Nei-like (NEIL) family of DNA glycosylases. Specifically, NEIL1 has been identified as a key enzyme in the BER-mediated repair of AFB1-FapyGua. nih.govaacrjournals.orgnih.govpnas.orgacs.orgnih.gov NEIL1 has a broad substrate specificity, recognizing a variety of oxidized bases, and has been shown to efficiently excise AFB1-FapyGua from DNA. pnas.orgpnas.orgmdpi.com The mechanism by which NEIL1 recognizes such a bulky adduct is thought to involve the exclusion of the large aflatoxin moiety from its active site. frontiersin.org
The biological significance of NEIL1 in protecting against aflatoxin-induced carcinogenesis is substantial. pnas.org Studies have shown that mice lacking the Neil1 gene accumulate significantly higher levels of AFB1-FapyGua in their liver DNA following AFB1 exposure compared to wild-type mice. aacrjournals.orgpnas.org These Neil1 knockout mice also exhibit a markedly increased susceptibility to developing AFB1-induced HCC. nih.govpnas.orgnih.gov These findings strongly implicate NEIL1-initiated BER as a critical pathway for mitigating the genotoxic effects of the AFB1-FapyGua adduct. pnas.org
Translesion Synthesis (TLS) Polymerases and Adduct Bypass
When DNA damage, such as AFB1 adducts, is not repaired before DNA replication, specialized DNA polymerases known as translesion synthesis (TLS) polymerases can be recruited to bypass the lesion. This process, however, is often error-prone and a major source of mutations. nih.govnih.gov
The primary AFB1-DNA adduct, AFB1-N7-Gua, is highly mutagenic in mammalian cells, with a mutation frequency of approximately 45%, predominantly causing G to T transversions. nih.govnih.gov In vitro studies have investigated the roles of different polymerases in bypassing this adduct. Surprisingly, the replicative polymerase δ and the error-prone TLS polymerase ζ were found to bypass AFB1-N7-Gua with high fidelity. nih.govnih.govresearchgate.net In contrast, TLS polymerase κ (pol κ) was shown to bypass the lesion with low fidelity, suggesting it is a likely contributor to the observed G to T mutations. nih.govacs.org
The more stable AFB1-FapyGua adduct is even more mutagenic than AFB1-N7-Gua. nih.gov In simian kidney cells, AFB1-Fapy-dG induces mutations at a rate of 97%. acs.org For this lesion, polymerase ζ appears to be responsible for the error-prone bypass. acs.org The ability of these specialized polymerases to replicate past bulky adducts, albeit with a high error rate, highlights a critical mechanism by which AFB1-induced DNA damage leads to the characteristic mutational signatures observed in HCC. nih.gov
Comparative Analysis of DNA Repair Activity in Different Species and Tissues (Research Models)
The susceptibility to AFB1-induced carcinogenesis varies significantly across different species, and this variation is partly attributable to differences in DNA repair capacity. scielo.org.conih.gov
Research using tracheal explants from rabbits, hamsters, and rats demonstrated species-specific differences in both the formation and repair of AFB1-DNA adducts. nih.gov Rabbits showed the highest level of AFB1-DNA binding, but also the most rapid initial repair of all adduct types. nih.gov In contrast, hamsters and rats exhibited slower, more constant repair rates. nih.gov After 84 hours, the percentage of initial adducts removed was 90% in rabbits, 72% in hamsters, and 55% in rats, indicating a clear species difference in repair efficiency. nih.gov
Comparative studies of hepatocytes from mice, rats, and humans have also revealed differences in metabolism and DNA repair. researchgate.net Mouse hepatocytes exhibit faster metabolism of AFB1 and more rapid DNA repair compared to rat hepatocytes. researchgate.net This could contribute to the observed differences in susceptibility to AFB1-induced liver cancer between these two rodent models. The slow rate of DNA repair for bulky adducts in salmonids is a factor that enhances the carcinogenic potency of AFB1 in these species. mdpi.com
These species-specific differences in DNA repair are critical for extrapolating findings from animal models to human health risk assessment. aopwiki.org Furthermore, studies using transgenic yeast expressing human cytochrome P450 enzymes have been instrumental in dissecting the roles of various DNA repair pathways, including NER, homologous recombination, and post-replication repair, in mitigating the mutagenic effects of AFB1 adducts. aopwiki.org
Table of Research Findings on DNA Repair of AFB1 Adducts
| Repair Pathway | Key Protein(s) | Substrate(s) | Organism/Model System | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Nucleotide Excision Repair (NER) | XPA, PCNA | AFB1-N7-Guanine, AFB1-FapyGua | Mammalian cells, Mice | Primary pathway for bulky adduct removal. Deficiency leads to increased adduct accumulation and cancer susceptibility. | nih.govnih.govnih.govresearchgate.net |
| Base Excision Repair (BER) | Fpg | AFB1-FapyGua | E. coli | Inconclusive role in AFB1-FapyGua repair. | nih.govpnas.org |
| Base Excision Repair (BER) | NEIL1 | AFB1-FapyGua | Mammalian cells, Mice | Major role in repairing AFB1-FapyGua. Deficiency increases adduct levels and HCC susceptibility. | aacrjournals.orgnih.govpnas.orgnih.gov |
| Translesion Synthesis (TLS) | Polymerase κ | AFB1-N7-Guanine | Mammalian cells (in vitro) | Error-prone bypass leading to G to T transversions. | nih.govacs.org |
| Translesion Synthesis (TLS) | Polymerase ζ | AFB1-FapyGua | Mammalian cells (in vitro) | Error-prone bypass of the highly mutagenic Fapy adduct. | acs.org |
| Comparative Repair | Various | AFB1-DNA adducts | Rabbit, Hamster, Rat (tracheal explants) | Species-specific differences in repair rates, with rabbits showing the most efficient repair. | nih.gov |
Table of Compound Names
| Compound Name | Abbreviation |
|---|---|
| Aflatoxin B1 | AFB1 |
| Aflatoxin B1-N7-Guanine | AFB1-N7-Gua |
| Aflatoxin B1-Formamidopyrimidine | AFB1-FapyGua |
| Xeroderma Pigmentosum Complementation Group A | XPA |
| Proliferating Cell Nuclear Antigen | PCNA |
| Formamidopyrimidine-DNA Glycosylase | Fpg |
| Nei-like DNA Glycosylase 1 | NEIL1 |
| Hepatocellular Carcinoma | HCC |
| Polymerase κ | pol κ |
| Polymerase ζ | pol ζ |
Chromatography-Mass Spectrometry-Based Approaches
The coupling of chromatography with mass spectrometry provides a powerful platform for the unequivocal identification and precise quantification of AFB1-N7-Guanine. nist.govresearchgate.net These methods are distinguished by their high sensitivity, specificity, and accuracy, making them the gold standard for biomarker analysis. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Adduct Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the quantification of AFB1-N7-Guanine in various biological samples, including urine and liver DNA. nih.govnih.gov This method offers exceptional sensitivity and specificity by separating the adduct from complex biological matrices using liquid chromatography, followed by its selective detection and fragmentation in a tandem mass spectrometer. The use of stable isotope-labeled internal standards, such as AFB1-N7-[15N5]-Guanine, is a key feature of these assays, enabling highly accurate quantification through isotope dilution mass spectrometry. nih.govnist.gov
Research has demonstrated the capability of LC-MS/MS to detect AFB1-N7-Guanine at extremely low levels. For instance, a validated isotope dilution mass spectrometry method reported a limit of quantitation (LOQ) for AFB1-N7-Guanine as low as 0.8 picograms per 20 mL of urine, which corresponds to 0.07 picograms per milligram of creatinine (B1669602). nih.gov This level of sensitivity is crucial for assessing exposure in human populations where adduct levels can be very low. nih.gov In studies involving animal models, LC-MS/MS has been used to quantify AFB1-N7-Guanine in liver DNA, with detected levels ranging from 1 to 45 lesions per 10^6 DNA bases in mice treated with AFB1. nih.govnist.gov
The precision of LC-MS/MS methods is also a significant advantage. One study reported between-day and within-day reproducibility with a coefficient of variation of less than 6% for the analysis of human urine samples containing 6.0 picograms of AFB1-N7-Guanine per 20 mL. nih.gov This high degree of precision ensures the reliability of the quantitative data obtained. Furthermore, the structural information provided by MS/MS fragmentation patterns confirms the identity of the adduct, adding a layer of confidence to the results. For example, the protonated parent ion of the AFB1-N7-guanine adduct (m/z 480.1) is selected and fragmented to produce a specific product ion (m/z 152) that is monitored for quantification. nih.gov
Recent advancements have even enabled the measurement of AFB1-DNA adducts in formalin-fixed paraffin-embedded (FFPE) tissues, which are often more accessible for molecular studies than fresh frozen tissues. acs.orgnih.gov This breakthrough allows for retrospective analysis of archived human samples, expanding the scope of epidemiological research. acs.org
Table 1: Performance Characteristics of LC-MS/MS Methods for AFB1-N7-Guanine Quantification
| Parameter | Finding | Biological Matrix | Reference |
|---|---|---|---|
| Limit of Quantitation (LOQ) | 0.8 pg/20 mL urine (0.07 pg/mg creatinine) | Human Urine | nih.gov |
| Limit of Quantification (LOQ) | 0.036 fmol on-column | --- | nih.gov |
| Limit of Quantification (LOQ) | 0.04 fmol on-column | --- | nist.gov |
| Reproducibility (CV%) | <6% | Human Urine | nih.gov |
| Adduct Levels in Treated Mice | 1-45 lesions/10^6 DNA bases | Mouse Liver DNA | nih.govnist.gov |
| Recovery from LC Column | ~80% | --- | nih.gov |
High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection (FLD)
High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is another widely used method for the analysis of AFB1-N7-Guanine. tandfonline.combrill.com This technique leverages the native fluorescence of the aflatoxin moiety for sensitive detection. The AFB1-N7-Guanine adduct exhibits a characteristic fluorescence spectrum, with an excitation wavelength typically around 360-370 nm and an emission wavelength at approximately 440-470 nm. tandfonline.combrill.comnih.gov
HPLC-FLD methods have been successfully applied to quantify AFB1 adducts in various biological samples. The separation of the adduct is achieved using a reverse-phase HPLC column, and the retention time provides an additional parameter for identification. tandfonline.comuef.fi While generally less sensitive and specific than LC-MS/MS, HPLC-FLD offers a robust and more accessible alternative for many research applications. The sensitivity of the method can be influenced by the sample matrix and the efficiency of the sample cleanup procedures.
Validation studies of HPLC-FLD methods have demonstrated good performance characteristics. For instance, in-house validation has shown low variability in retention times, with relative standard deviations (RSD) not exceeding 0.3% for intraday precision and around 1.7-2.0% for interday precision. jmbfs.org The linearity of the method is typically assessed over a relevant concentration range, with high coefficients of determination (R2) indicating a strong correlation between the detector response and the analyte concentration. jmbfs.org
Table 2: HPLC-FLD Parameters for AFB1-N7-Guanine Analysis
| Parameter | Wavelength/Condition | Reference |
|---|---|---|
| Excitation Wavelength | 360 nm | tandfonline.comnih.gov |
| Emission Wavelength | 440 nm | tandfonline.comnih.gov |
| Excitation Wavelength | 370 nm | brill.com |
| Emission Wavelength | 470 nm | brill.com |
| Retention Time | ~4 minutes | uef.fi |
Ultra-Performance Liquid Chromatography (UPLC) in Adduct Analysis
Ultra-performance liquid chromatography (UPLC) represents a significant advancement over conventional HPLC, offering improved resolution, higher sensitivity, and faster analysis times. nih.govsci-hub.se This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the analysis of AFB1-DNA adducts, combining the superior separation power of UPLC with the sensitive and specific detection of MS/MS. nih.gov
In the analysis of AFB1-N7-Guanine, UPLC can effectively separate the adduct from other closely related compounds and matrix components in a shorter timeframe compared to HPLC. nih.gov For example, one UPLC method utilized a C18 column with a 1.7 µm particle size and an 8-minute linear gradient to separate AFB1-DNA adducts prior to mass spectrometric detection. nih.gov This rapid separation is particularly beneficial for high-throughput analysis in large-scale epidemiological studies.
The enhanced resolution provided by UPLC can also be critical for separating isomeric forms of aflatoxin adducts, such as the diastereomers of the imidazole (B134444) ring-opened form of AFB1-N7-Guanine (AFB1-FapyGua). researchgate.net The ability to resolve and individually quantify these different adducts provides a more complete picture of the DNA damage profile induced by AFB1.
Immunological Detection Methods
Immunological methods, which are based on the specific recognition of an antigen by an antibody, offer a valuable alternative to chromatography-based techniques for the quantification of AFB1-N7-Guanine. researchgate.netoup.com These assays are often simpler, more rapid, and can be adapted for high-throughput screening. rsc.orgnih.gov
Development and Application of Enzyme-Linked Immunosorbent Assays (ELISA) in Research
Enzyme-linked immunosorbent assays (ELISA) have been developed for the sensitive detection and quantification of AFB1-N7-Guanine in biological samples, particularly urine. researchgate.netnih.govnih.gov A common format is the indirect competitive ELISA, where the analyte in the sample competes with a known amount of immobilized or labeled antigen for binding to a limited amount of specific antibody. rsc.orgnih.gov The signal generated is inversely proportional to the concentration of the analyte in the sample.
The development of these ELISAs has been dependent on the production of polyclonal or monoclonal antibodies that specifically recognize the AFB1-N7-Guanine adduct. rsc.orggrantome.com These antibodies are typically generated by immunizing animals with an immunogen where the hapten (AFB1-N7-Guanine) is conjugated to a carrier protein like bovine serum albumin (BSA). rsc.orgnih.gov
ELISA methods have been successfully used in molecular epidemiology studies to assess dietary exposure to aflatoxins in high-risk populations. researchgate.net For example, an indirect competitive ELISA was used to measure urinary AFB1-N7-Guanine levels in a maize-eating population, with concentrations ranging from 9.30 to 13.43 ng per mg of creatinine. nih.gov In rodent models, the same assay detected adduct levels in urine ranging from 6.42 to 20.16 µg per mg of creatinine. nih.gov The working range of these assays can vary, with one study reporting a range of 0.45 to 330 ng for the analyte. rsc.orgnih.gov
To improve the specificity and sensitivity of the assay, ELISA is often coupled with a sample cleanup step, such as immunoaffinity chromatography. oup.comnih.gov This pre-analytical step uses antibodies to selectively isolate the AFB1-N7-Guanine adduct from the complex urinary matrix, thereby reducing interference from other compounds. nih.gov
Table 3: Findings from ELISA-Based Quantification of AFB1-N7-Guanine
| Finding | Biological Matrix | Population/Model | Reference |
|---|---|---|---|
| 9.30 to 13.43 ng/mg creatinine | Human Urine | Maize-eating population | nih.gov |
| 6.42 to 20.16 µg/mg creatinine | Rat Urine | Fischer 344 rats | nih.gov |
| 50% inhibition at 15.6 pmol | --- | --- | oup.comnih.gov |
| Working range: 0.45 - 330 ng | --- | --- | rsc.orgnih.gov |
| Recovery with immunoaffinity cleanup | 79-90% | Spiked Human Urine | oup.comnih.gov |
Specificity and Cross-Reactivity of Antibody Capture Assays for AFB1-N7-Guanine
The specificity of the antibodies used in capture assays is a critical determinant of the reliability of the results. Ideally, the antibodies should exhibit high affinity for AFB1-N7-Guanine with minimal cross-reactivity to related compounds, such as the parent aflatoxin B1, free guanine (B1146940), or other aflatoxin metabolites like aflatoxin G1 and M1. oup.comnih.gov
Studies have been conducted to characterize the cross-reactivity of polyclonal antibodies developed for AFB1-N7-Guanine ELISAs. In one study, the antibodies showed less than 5% cross-reactivity with free AFB1 and no interference from guanine, aflatoxin G1, or aflatoxin M1. oup.comnih.gov Another study reported less than or equal to 5% cross-reactivity with free AFB1 and zero cross-reactivity with guanine at the 50% inhibition level. nih.gov
Antibody capture assays have also been used to demonstrate the specificity of the antibodies for the guanine-N7-AFB1 moiety. For instance, antibodies produced against a BSA-guanine-N7-AFB1 antigen were shown to cross-react with calf thymus DNA that had been adducted with AFB1, indicating that the antibodies recognized the specific adduct structure within the DNA. tandfonline.comnih.gov This high degree of specificity is essential for accurately quantifying the target adduct without interference from other structurally similar molecules that may be present in biological samples.
Sample Preparation and Derivatization Strategies for Adduct Extraction and Enrichment
The precise measurement of AFB1-N7-Guanine in biological matrices such as urine and DNA necessitates meticulous sample preparation to isolate the adduct from interfering substances. nih.gov The complexity of these samples, which can include liver tissue, plasma, milk, and eggs, requires robust extraction and enrichment strategies to ensure sensitivity and accuracy in analysis. mdpi.com
Commonly employed techniques for sample preparation include solvent extraction, solid-phase extraction (SPE), and immunoaffinity column (IAC) cleanup. diva-portal.orgresearchgate.net The choice of extraction solvent is matrix-dependent; for instance, mixtures of acetone (B3395972) and water have proven effective for extracting aflatoxins from agricultural dust samples. diva-portal.org For biological fluids like urine, a combination of SPE and IAC is often used to achieve high levels of purity. nih.gov IAC, in particular, utilizes monoclonal antibodies specific to aflatoxins, offering high selectivity and cleaner sample extracts, which is especially beneficial for subsequent analysis by high-performance liquid chromatography (HPLC) or mass spectrometry (MS). diva-portal.orglcms.cz
In many analytical workflows, particularly those utilizing HPLC with fluorescence detection, derivatization of AFB1 is a critical step to enhance its natural fluorescence and thereby lower detection limits. lcms.cz While AFB1-N7-Guanine itself can be detected, derivatization of the parent compound and its metabolites is a common practice in aflatoxin analysis. Post-column derivatization methods, such as bromination using pyridinium (B92312) hydrobromide perbromide (PBPB) or electrochemically generated bromine, have become standard practice, replacing older methods like pre-column treatment with trifluoroacetic acid (TFA). lcms.cz
Table 1: Comparison of Sample Preparation Techniques for Aflatoxin Adducts
| Technique | Principle | Advantages | Common Matrices |
|---|---|---|---|
| Solvent Extraction | Utilizes organic solvents or mixtures to dissolve and isolate aflatoxins from the sample matrix. | Simple, cost-effective initial cleanup step. | Feed, agricultural dust. diva-portal.org |
| Solid-Phase Extraction (SPE) | Adducts in a liquid sample are passed through a solid sorbent which retains the analytes, allowing impurities to be washed away. | Good for concentrating the analyte and removing interfering compounds. | Urine, plasma. nih.govdiva-portal.org |
| Immunoaffinity Column (IAC) Cleanup | Employs antibodies bound to a solid support to specifically capture aflatoxins and their adducts. | Highly selective, results in very clean extracts, improving sensitivity and accuracy. diva-portal.orglcms.cz | Urine, milk, various tissues. mdpi.comdiva-portal.org |
Synthesis and Characterization of AFB-Guanine Acetic Acid Salt and Labeled Analogues as Internal Standards for Research
The availability of well-characterized analytical standards is fundamental for the unequivocal identification and accurate quantification of AFB1-N7-Guanine. nih.gov this compound is a stable, solid form of the primary aflatoxin-DNA adduct, making it suitable for use as a reference standard in research settings. pharmaffiliates.comcalpaclab.comlabcompare.com
The synthesis of AFB1-N7-Guanine typically involves the in vitro reaction of AFB1-8,9-epoxide with guanine. nih.gov The epoxide, a reactive intermediate, can be generated from AFB1 using chemical oxidants like m-chloroperbenzoic acid (m-CPBA). nih.gov One reported method details a single-step procedure where free guanine is reacted with the in-situ-generated AFB1-8,9-epoxide. nih.gov This direct synthesis can achieve a recovery of the AFB1-N7-Guanine adduct of up to 60% when the molar ratio of the epoxide to guanine is 1:1. nih.gov An alternative approach involves reacting the AFB1-exo-8,9-epoxide with calf thymus DNA, followed by acid hydrolysis to release the AFB1-N7-Gua adduct, which is then purified by HPLC. nih.govnih.gov
Characterization of the synthesized adduct is performed using various analytical techniques. HPLC is used to confirm the retention time against known standards. nih.gov Spectral analysis provides information on its excitation and emission wavelengths, which for AFB1-N7-Guanine in a phosphate (B84403) buffer are 360 nm and 440 nm, respectively. nih.gov Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the adduct. nih.gov
For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are indispensable. nih.govnist.gov These standards, which have a chemical structure identical to the analyte but a different mass due to the incorporation of heavy isotopes (e.g., ¹⁵N), are added to samples at the beginning of the analytical process. nih.gov They co-elute with the target analyte and allow for correction of any sample loss during preparation and variations in instrument response, thereby ensuring high accuracy and precision. nist.gov
The synthesis of ¹⁵N₅-labeled AFB1-N7-Guanine (AFB1-N7-Gua-¹⁵N₅) has been achieved through several methods. nih.govacs.org An earlier approach involved reacting AFB1-exo-8,9-epoxide with DNA uniformly labeled with ¹⁵N, which was isolated from algae grown in a ¹⁵N-rich environment. nih.govresearchgate.net A more recent and simpler method involves the synthesis of a short DNA strand (oligodeoxynucleotide) containing a single ¹⁵N₅-labeled guanine, which is then reacted with the AFB1-epoxide. nih.govacs.org The resulting labeled adduct is then isolated and purified. nih.gov The use of these ¹⁵N₅-labeled analogues as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides the greatest accuracy and sensitivity for the measurement of AFB1-DNA adducts in biological samples. nih.govresearchgate.netnist.gov
Table 2: Key Characteristics of AFB-Guanine and its Labeled Analogue
| Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Analysis |
|---|---|---|---|
| This compound | C₂₂H₁₇N₅O₈·C₂H₄O₂ | 539.45 | Analytical Reference Standard. pharmaffiliates.comlabcompare.combiocompare.com |
| Aflatoxin B1-N7-Guanine (AFB1-N7-Gua) | C₂₂H₁₇N₅O₈ | 479.40 | Primary DNA adduct and biomarker of exposure. |
| ¹⁵N₅-Aflatoxin B1-N7-Guanine (AFB1-N7-Gua-¹⁵N₅) | C₂₂H₁₇¹⁵N₅O₈ | 484.38 | Stable Isotope-Labeled Internal Standard for quantitative mass spectrometry. nih.govnist.gov |
Conclusion
Aflatoxin B1-N7-Guanine Acetic Acid Salt is an indispensable tool in the ongoing research into the health risks posed by aflatoxin exposure. As a certified research standard, it underpins the accuracy and reliability of analytical methods used to quantify the primary DNA adduct of Aflatoxin B1. The wealth of knowledge gained from studying AFB-N7-Gua, from its formation through metabolic activation to its role in inducing specific genetic mutations, has been pivotal in establishing the mechanistic link between aflatoxin exposure and liver cancer. Continued research focusing on this critical DNA adduct will undoubtedly lead to improved strategies for risk assessment and the development of effective interventions to mitigate the global burden of aflatoxin-related diseases.
Afb1 N7 Guanine As a Biomarker in Molecular Epidemiology and Mechanistic Research
Detection and Quantification in Biological Matrices for Research Studies
The measurement of AFB1-N7-Guanine in biological matrices, particularly urine and liver DNA, is fundamental for molecular epidemiology and mechanistic studies. nih.govnih.gov Its presence provides direct evidence of AFB1 exposure and subsequent DNA damage. rupahealth.com Various analytical techniques have been developed and refined to achieve high sensitivity and specificity for detecting and quantifying this adduct.
Early methods relied on techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. cdc.gov However, modern research predominantly employs more advanced methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgnih.gov Isotope dilution mass spectrometry, in particular, has significantly improved the accuracy, precision, and sensitivity of quantification. nih.govacs.org This method uses a stable isotope-labeled internal standard, such as AFB1-N7-¹⁵N₅-Guanine, allowing for precise measurement even at very low concentrations. nih.govnih.govacs.org The limit of quantitation for AFB1-N7-Guanine in urine has been reported to be as low as 0.8 picograms per 20 mL of urine. nih.govresearchgate.net
In addition to mass spectrometry, immunoassays like the enzyme-linked immunosorbent assay (ELISA) offer a sensitive and rapid method for quantifying the adduct, particularly in large-scale epidemiological studies. nih.govresearchgate.net These assays use polyclonal or monoclonal antibodies specific to the AFB1-N7-Guanine moiety. nih.govnih.gov Sample preparation for these analyses often involves solid-phase extraction and immunoaffinity column chromatography to purify and concentrate the adduct from complex biological matrices like urine. nih.gov
For studies involving liver tissue, DNA is first isolated, followed by hydrolysis (typically acidic) to release the AFB1-N7-Guanine adducts from the DNA backbone before quantification by LC-MS/MS. acs.orgnih.gov These methods have been successfully applied to measure adduct levels in liver DNA from animal models, providing crucial data on the formation and repair of these lesions in the target organ. nih.govoup.com
Table 1: Analytical Methods for AFB1-N7-Guanine Quantification
| Analytical Method | Biological Matrix | Key Features | Reported Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| HPLC with Fluorescence Detection | Urine | Based on the fluorescent properties of AFB1 derivatives. | 39 pg | cdc.gov |
| Indirect Competitive ELISA | Urine, Liver Tissue | Uses specific polyclonal antibodies; suitable for high-throughput screening. | Not specified in pg, but effective for detecting ng/mg creatinine (B1669602) levels. | nih.gov |
| Isotope Dilution Tandem Mass Spectrometry (LC-MS/MS) | Urine | High accuracy, precision, and sensitivity using a stable isotope-labeled internal standard. | 0.8 pg / 20 mL urine | nih.govacs.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liver DNA | Allows for simultaneous identification and quantification of AFB1-N7-Guanine and its metabolites. | 0.036 fmol on-column | nih.gov |
Correlation Studies between Adduct Levels and Aflatoxin Exposure in Research Cohorts
A cornerstone of using AFB1-N7-Guanine as a biomarker is the established correlation between its levels in biological samples and the dietary intake of aflatoxin. acs.org Numerous molecular epidemiology studies have demonstrated a dose-dependent relationship between AFB1 exposure, estimated from dietary surveys, and the urinary excretion of AFB1-N7-Guanine. acs.orgnih.govnih.gov This strong correlation validates the adduct as a reliable measure of recent exposure and the biologically effective dose of the carcinogen.
For instance, a study conducted in The Gambia, a region with high aflatoxin exposure, monitored the diets of 20 individuals for one week and collected their urine for four consecutive days. nih.gov The results showed a significant correlation between the daily intake of aflatoxins and the amount of AFB1-N7-Guanine excreted. nih.gov Similarly, research in other high-risk populations has confirmed that urinary levels of this adduct directly reflect the consumption of AFB1-contaminated foods. acs.orgnih.gov
These correlation studies are crucial for identifying populations at high risk for developing HCC and for understanding the factors that can modulate an individual's susceptibility. nih.gov For example, research has explored how factors like age, smoking, and alcohol consumption might influence the formation of AFB1-DNA adducts, finding that these habits were associated with a higher detection rate of urinary AFB1-N7-Guanine. nih.gov Such studies provide invaluable data for public health interventions aimed at reducing aflatoxin exposure and its associated cancer risk.
Table 2: Research Findings on the Correlation between Aflatoxin Exposure and AFB1-N7-Guanine Levels
| Study Population/Model | Key Findings | Significance | Reference |
|---|---|---|---|
| Human cohort in The Gambia | A significant correlation (r=0.65, P < 0.001) was found between aflatoxin intake and the excretion of total aflatoxin metabolites, including AFB1-N7-Guanine. | Validates urinary adducts as a biomarker for dietary exposure in a high-risk population. | nih.gov |
| Human cohort in a region with known aflatoxin exposure | Urinary levels of AFB1-N7-Guanine were shown to correlate with dietary consumption of AFB1. | Provides a direct link between human exposure to AFB1 and an increased risk of developing HCC. | acs.org |
| Human cohort in Taiwan | The total aflatoxin metabolite level was associated with the detection rate of urinary AFB1-N7-Guanine adducts in a dose-dependent manner. | Demonstrates a clear dose-response relationship in a human population. | nih.gov |
| Maize-eating human population | Urinary AFB1-N7-Guanine levels ranged from 9.30 to 13.43 ng/mg creatinine, corresponding to dietary AFB1 levels of 1000 to 3600 ng/day. | Quantifies the relationship between dietary intake and adduct excretion. | nih.gov |
Application in Evaluating Chemopreventive Interventions and Dietary Modulations in Animal Models
AFB1-N7-Guanine serves as a critical endpoint biomarker in preclinical studies designed to evaluate the efficacy of potential chemopreventive agents and dietary interventions. nih.gov By measuring the reduction in AFB1-N7-Guanine formation in the liver DNA or urine of animal models, researchers can assess the protective effects of various compounds.
Studies in rat models have been particularly informative. For example, interventions with natural compounds like sulforaphane (B1684495) (found in broccoli) and the biflavonoid Kolaviron have been shown to significantly reduce the levels of AFB1-N7-Guanine in liver DNA. nih.govunn.edu.ng Sulforaphane treatment in both Fischer and Sprague-Dawley rats led to a significant reduction in aflatoxin-DNA adduct formation, with decreases of up to 75% observed. nih.gov Similarly, curcumin, a compound from turmeric, was found to significantly reduce AFB1-N7-Guanine adduct excretion in the urine and DNA adducts in the liver of rats. nih.gov
Another notable intervention study involved chlorophyllin, a derivative of chlorophyll. A randomized, placebo-controlled trial in Qidong, China, found that ingestion of chlorophyllin led to a 55% reduction in the median urinary levels of AFB1-N7-Guanine compared to the placebo group. researchgate.net In animal models, the synthetic triterpenoid (B12794562) CDDO-Im completely protected rats against AFB1-induced liver cancer, a result accompanied by a 66% reduction in urinary AFB1-N7-Guanine levels. nih.gov Dietary modifications, such as choline (B1196258) deficiency, have also been studied, with results indicating that multiple doses of AFB1 in choline-deficient rats led to significantly higher AFB1-DNA adduct levels. maljnutr.org.my
These studies highlight the utility of AFB1-N7-Guanine as a surrogate biomarker for assessing the effectiveness of strategies aimed at mitigating the carcinogenic effects of aflatoxin. A reduction in this biomarker provides strong evidence that an intervention can inhibit the initial, critical step of AFB1-induced carcinogenesis.
Table 3: Application of AFB1-N7-Guanine in Evaluating Interventions in Animal Models
| Intervention Agent | Animal Model | Effect on AFB1-N7-Guanine Levels | Mechanism of Action | Reference |
|---|---|---|---|---|
| Sulforaphane (SF) | Fischer and Sprague-Dawley rats | Reduced hepatic AFB1-N7-Guanine levels by up to 75%. | Induction of Phase II detoxifying enzymes like glutathione (B108866) S-transferases (GSTs). | nih.gov |
| CDDO-Im (synthetic triterpenoid) | F344 rats | Reduced urinary AFB1-N7-Guanine by 66% and liver adducts by 53%. | Activation of the Keap1-Nrf2 signaling pathway, enhancing detoxification. | nih.gov |
| Curcumin | Rats | Significantly reduced AFB1-N7-Guanine excretion in urine and adducts in the liver. | Upregulation of detoxification enzymes (GST, UGT1A1) and downregulation of activation enzymes (CYP1A1). | nih.gov |
| Choline-deficient diet | Rats | Significantly higher AFB1-DNA adduct levels with multiple AFB1 doses. | Alteration of metabolic pathways affecting AFB1 activation or detoxification. | maljnutr.org.my |
| Kolaviron | Rats | Inhibited the formation of AFB1-N7-Guanine adducts. | Antioxidant properties and modulation of metabolic enzymes. | unn.edu.ng |
In Vitro and in Vivo Research Models for Studying Afb1 N7 Guanine
Bacterial Mutagenesis Assays (e.g., Escherichia coli Systems)
Bacterial systems, particularly Escherichia coli, have been instrumental in elucidating the mutagenic properties of AFB1-DNA adducts. These assays are valuable for determining the frequency and spectrum of mutations induced by specific DNA lesions.
Site-specifically modified single-stranded M13mp7 shuttle vectors containing a single AFB1-N7-dG adduct have been replicated in SOS-induced E. coli. nih.gov Studies using these systems have revealed that the AFB1-N7-Guanine adduct is weakly mutagenic, with a G to T transversion mutation frequency of approximately 4%. nih.govpnas.org While the primary adduct shows modest mutagenicity, its conversion to the more stable formamidopyrimidine (AFB1-FAPY) adduct results in a significantly higher mutation frequency. pnas.orgnih.gov
Interestingly, research in E. coli has also shown that a notable fraction of mutations (around 13%) occur at the base 5' to the modified guanine (B1146940). oup.com This observation is consistent with structural models suggesting that the aflatoxin moiety intercalates on the 5' face of the guanine residue. oup.comnih.gov These bacterial models demonstrate that while both AFB1-N7-Guanine and its FAPY derivative are repaired, they are handled with equal efficiency in bacteria, which differs from mammalian systems where the FAPY adduct is removed less efficiently. nih.gov
Table 8.1: Mutagenicity of AFB1 Adducts in E. coli
| Adduct | Mutation Frequency | Predominant Mutation Type | Reference |
| AFB1-N7-Guanine | ~4% | G → T transversion | nih.govpnas.org |
| AFB1-FAPY | ~32% | G → T transversion | nih.gov |
Mammalian Cell Culture Models
Mammalian cell lines and primary cell cultures serve as critical in vitro systems for studying the metabolism of AFB1, the formation of AFB1-N7-Guanine, and the subsequent cellular responses in a context that more closely resembles human physiology.
The human hepatoma cell line HepG2 is widely used due to its metabolic competence, allowing for the study of AFB1 activation and detoxification pathways. In HepG2 cells, exposure to AFB1 leads to the formation of AFB1-N7-Guanine adducts, resulting in DNA damage, apoptosis, and mitochondrial damage. nih.gov These cells have been employed to investigate the genome-wide repair of AFB1-induced DNA damage, revealing that repair is not uniform and is influenced by the three-dimensional organization of the genome. oup.comnih.gov For instance, repair rates are higher in more accessible chromatin regions (A compartments) compared to less accessible regions (B compartments). oup.com
Human B-lymphoblastoid cell lines have also been utilized to demonstrate that exposure to AFB1 can induce a DNA repair response, highlighting the cellular mechanisms that attempt to mitigate the genotoxic effects of the adduct. nih.gov
Primary hepatocyte cultures from different species, including mice, rats, and humans, offer a powerful comparative tool for studying the metabolism of AFB1 and the formation of DNA adducts. nih.gov These studies have revealed significant species-specific differences.
A comparative study showed that after 30 minutes of treatment, high levels of DNA adducts were formed in rat hepatocytes, indicating effective epoxidation of AFB1. researchgate.net In contrast, mouse hepatocytes exhibited lower levels of DNA adducts and demonstrated faster DNA repair. researchgate.net Human primary hepatocytes also form AFB1 metabolites, with Aflatoxin M1, Aflatoxin Q1, and aflatoxicol (B190519) being the main products. nih.govresearchgate.net The rate of AFB1 metabolism is fastest in mouse hepatocytes. researchgate.netresearchgate.net These primary culture systems are invaluable for understanding how inter-species variations in metabolism can influence susceptibility to AFB1's carcinogenic effects. researchgate.net
Table 8.2: Comparative AFB1 Metabolism in Primary Hepatocytes
| Species | Rate of AFB1 Metabolism | Key Metabolites | DNA Adduct Formation | DNA Repair | Reference |
| Mouse | Fastest | Aflatoxin P1 | Lower levels | Fast | researchgate.netresearchgate.net |
| Rat | Slower than mouse | - | High amounts | - | researchgate.net |
| Human | Slower than mouse | Aflatoxin M1, Aflatoxin Q1, Aflatoxicol | - | - | nih.govresearchgate.net |
Animal Model Systems for Adduct Formation and Repair Dynamics
Animal models are indispensable for studying the long-term consequences of AFB1-N7-Guanine formation, including carcinogenesis, and for understanding the dynamics of DNA adduct formation and repair in a whole-organism context.
Rodent models, particularly rats and mice, have been fundamental in establishing the link between AFB1 exposure, DNA adduct formation, and liver cancer. mdpi.com The F344 rat is highly susceptible to AFB1-induced hepatocarcinogenesis, while the CD-1 mouse is relatively resistant. nih.gov This difference in susceptibility correlates well with the levels of AFB1-DNA adducts formed in their respective livers. nih.gov The principal DNA adduct identified in both species is 2,3-dihydro-3-hydroxy-(N7-guanyl)AFB1 (AFB1-N7-Guanine). nih.gov
Studies have shown tissue-specific differences in DNA repair activity, which contributes to organ-specific carcinogenesis. For example, liver extracts from CD-1 mice repair AFB1-N7-Guanine adducts approximately 5-fold more effectively than mouse lung extracts and about 6-fold more effectively than liver extracts from Sprague-Dawley rats. aacrjournals.orgnih.gov This lower repair activity in mouse lung and rat liver correlates with their higher susceptibility to AFB1-induced tumors compared to mouse liver. aacrjournals.orgnih.gov In neonatal B6C3F1 mice, 24 hours after AFB1 administration, the level of the more persistent AFB1-FAPY adduct was found to be twice that of the AFB1-N7-Guanine adduct in liver DNA. nih.gov
Table 8.3: AFB1-N7-Guanine Repair Efficiency in Rodent Tissues
| Model | Tissue | Relative Repair Efficiency | Susceptibility to Carcinogenesis | Reference |
| CD-1 Mouse | Liver | High | Low | aacrjournals.orgnih.gov |
| CD-1 Mouse | Lung | Low | High | aacrjournals.orgnih.gov |
| Sprague-Dawley Rat | Liver | Low | High | aacrjournals.orgnih.gov |
Transgenic animal models provide sophisticated tools to investigate the role of specific genes in the response to DNA damage from AFB1. For instance, a transgenic mouse model expressing the hepatitis B virus (HBV) X protein (HBx) was used to study the in vivo effects of AFB1. nih.gov In this model, the expression of HBx was correlated with an almost twofold increase in the incidence of G/C-to-T/A transversion mutations following AFB1 exposure, a hallmark mutation of this carcinogen. nih.gov
Another study utilized gpt delta B6C3F1 transgenic mice to assess DNA damage and mutations in the liver of newborns. nih.gov This model allowed for the quantification of mutation frequencies in the gpt transgene, which were increased 20- to 30-fold in AFB1-treated mice, with G:C to T:A transversions being the most prominent mutation. nih.gov These models are crucial for dissecting the molecular mechanisms by which genetic factors can modulate the mutagenic and carcinogenic effects of AFB1. nih.gov
Future Directions and Emerging Research Avenues for Afb1 N7 Guanine
Development of Advanced Analytical Techniques for Comprehensive Adductomics and Multi-Adduct Profiling
The precise detection and quantification of DNA adducts are fundamental to understanding chemical carcinogenesis. Future research will focus on moving beyond the analysis of single adducts to more comprehensive "adductomics" approaches, capable of profiling a wide spectrum of DNA modifications simultaneously.
Advanced liquid chromatography-mass spectrometry (LC-MS) techniques, particularly those utilizing high-resolution mass spectrometry (HRMS) like Orbitrap and time-of-flight (TOF) analyzers, are at the forefront of this evolution. acs.org These technologies offer unparalleled sensitivity and specificity, enabling the detection of adducts at the low levels typically found in human biospecimens. nih.govacs.org Innovations in data acquisition strategies, such as data-independent acquisition (DIA) and data-dependent acquisition (DDA), are being adapted from proteomics and metabolomics to enhance the untargeted screening for a multitude of DNA adducts in a single analysis. mdpi.com
Key advancements in this area include:
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which dramatically increases the specificity of adduct identification and allows for the determination of elemental compositions. acs.org
Tandem Mass Spectrometry (MS/MS and MSn): Techniques like collision-induced dissociation (CID) are used to fragment adducts, providing structural information that confirms their identity. The neutral loss of the 2'-deoxyribose moiety is a characteristic fragmentation pattern used to screen for nucleoside adducts. mdpi.com
Multi-Adduct Profiling: Methods are being developed to screen for a wide array of adducts simultaneously, not just those from AFB1, to provide a more holistic view of DNA damage from various endogenous and exogenous sources. researchgate.netnih.gov This involves sophisticated data analysis workflows to identify known and unknown adducts from complex biological matrices.
Enhanced Sample Preparation: Innovations in DNA extraction and hydrolysis, coupled with improved solid-phase extraction (SPE) and immunoaffinity chromatography, are increasing the recovery and purity of adducts for analysis. acs.org
These advanced analytical methods will provide a more complete picture of the "DNA adductome," revealing the complex interplay of different types of DNA damage and their collective impact on cellular processes.
Investigation of Adduct-Specific Repair Pathways and Kinetics at Single-Nucleotide Resolution
Cells possess sophisticated DNA repair mechanisms to counteract the deleterious effects of adducts like AFB1-N7-Guanine. A critical area of future research is the detailed investigation of the specific repair pathways involved and their efficiency at the level of individual nucleotides.
The primary adduct, AFB1-N7-Guanine, is chemically unstable and can be converted to the more persistent AFB1-formamidopyrimidine (AFB1-FapyGua) adduct. johnshopkins.edu Both of these lesions are primarily repaired by the Nucleotide Excision Repair (NER) pathway. researchgate.net The NER pathway operates through two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. nih.gov
Recent studies suggest that for bulky adducts like those derived from AFB1, TC-NER is the major and more efficient repair pathway in human cells . nih.govjohnshopkins.edu This is significant because it implies that damage in actively transcribed genes, which are crucial for cellular function, is prioritized for removal. There is also emerging evidence that the Base Excision Repair (BER) pathway may play a role in the removal of the AFB1-FapyGua adduct, although its contribution relative to NER is still being elucidated. nih.gov
A key emerging technique for studying DNA repair at high resolution is Excision-seq (XR-seq) and its variations, such as the recently adapted tXR-seq for AFB1-dG adducts . mdpi.com This powerful method allows researchers to map DNA repair events across the entire genome at single-nucleotide resolution. By sequencing the small fragments of DNA that are excised during the NER process, scientists can pinpoint exactly where and how efficiently repair is occurring.
Future research in this area will focus on:
Mapping Repair Hotspots and Coldspots: Using high-resolution mapping techniques to identify specific genomic regions and sequence contexts where the repair of AFB1-N7-Guanine is either highly efficient or notably deficient.
Determining Repair Kinetics: Quantifying the rate of removal of both AFB1-N7-Guanine and AFB1-FapyGua from different genomic locations to understand the persistence of these lesions. The longer an adduct persists, the higher the probability of it leading to a mutation.
Understanding the Choice of Repair Pathway: Investigating the molecular signals that determine whether an AFB1-induced adduct is channeled into GG-NER, TC-NER, or potentially BER.
The table below summarizes the key DNA repair pathways involved in handling AFB1-induced guanine (B1146940) adducts.
| Repair Pathway | Sub-pathway | Primary Adduct Target(s) | Key Findings |
| Nucleotide Excision Repair (NER) | Global Genomic (GG-NER) | AFB1-N7-Guanine, AFB1-FapyGua | Recognizes helix-distorting lesions throughout the genome. |
| Transcription-Coupled (TC-NER) | AFB1-N7-Guanine, AFB1-FapyGua | Appears to be the major repair pathway for AFB1 adducts in human cells, prioritizing repair in actively transcribed genes. nih.govjohnshopkins.edu | |
| Base Excision Repair (BER) | Not Applicable | Primarily AFB1-FapyGua | Some evidence suggests a role in excising the ring-opened FapyGua adduct, but its overall contribution is less clear. nih.gov |
Elucidation of the Interplay Between AFB1-N7-Guanine, Epigenetic Modifications, and Gene Regulation
Beyond its direct mutagenic effects, the AFB1-N7-Guanine adduct and subsequent AFB1 exposure can profoundly impact the epigenome, leading to heritable changes in gene expression without altering the DNA sequence itself. Understanding this interplay is a crucial frontier in aflatoxin research.
Epigenetic modifications, such as DNA methylation and histone modifications, play a critical role in regulating gene expression and maintaining genome stability. Disruption of these patterns is a hallmark of cancer. Studies have shown a significant association between AFB1 exposure and alterations in DNA methylation . nih.gov Specifically, exposure has been linked to:
Gene-Specific Methylation Changes: Both hypermethylation (silencing) of tumor suppressor genes (e.g., RASSF1A) and hypomethylation (activation) of oncogenes have been observed. nih.gov These changes can drive the initiation and progression of cancer.
The formation of the AFB1-N7-Guanine adduct can interfere with the function of DNA methyltransferases, the enzymes responsible for maintaining methylation patterns. Furthermore, the adduct itself or the subsequent repair process could create a local chromatin environment that is more or less accessible to the epigenetic machinery.
Histone modifications , the chemical tags on the proteins that package DNA, are also likely affected. The three-dimensional organization of the genome into active (euchromatin) and inactive (heterochromatin) domains is largely dictated by histone marks. mdpi.com Research is beginning to explore how AFB1-induced DNA damage is repaired within the context of this 3D genome structure, revealing that repair is more efficient in the more accessible 'A compartments' (euchromatin) of the nucleus. mdpi.com This suggests a complex interplay where the adduct's location within the chromatin landscape influences its repair, and conversely, the damage and repair processes may trigger changes in local histone modifications, further altering gene expression.
Future research will aim to:
Directly link the presence of an AFB1-N7-Guanine adduct at a specific site to changes in DNA methylation and histone marks in the surrounding region.
Determine how these epigenetic alterations contribute to the misregulation of key cancer-related genes.
Investigate whether these epigenetic changes are persistent, potentially serving as long-term biomarkers of AFB1 exposure and risk.
Integration of Adduct Research with Systems Biology and Computational Modeling Approaches
To fully comprehend the biological consequences of the AFB1-N7-Guanine adduct, it is essential to move beyond studying isolated molecular events and adopt a more integrated, systems-level perspective. Systems biology and computational modeling offer powerful tools to achieve this holistic understanding.
Computational modeling allows researchers to simulate the structural and energetic consequences of the AFB1-N7-Guanine adduct within the DNA double helix. researchgate.net These models can predict:
How the bulky adduct distorts the DNA structure.
The preferred conformations of the adduct within different DNA sequences. nih.gov
How these structural changes might affect the binding of proteins involved in DNA replication, transcription, and repair.
These in silico studies provide valuable hypotheses that can then be tested experimentally. For example, modeling has helped to explain the sequence specificity of AFB1 adduction and the structural basis for the different mutagenic potentials of AFB1-N7-Guanine and AFB1-FapyGua. researchgate.netnih.gov
Systems biology approaches aim to integrate multiple layers of biological information ("omics" data) to build comprehensive models of cellular responses to AFB1 exposure. This involves combining:
Adductomics: Profiling the full spectrum of DNA adducts.
Transcriptomics: Measuring changes in gene expression (mRNA).
Proteomics: Analyzing changes in protein levels and modifications.
Metabolomics: Studying alterations in cellular metabolism.
By integrating these datasets, researchers can construct network models that illustrate how the initial DNA damage event (AFB1-N7-Guanine formation) propagates through various cellular pathways, leading to downstream effects on cell signaling, proliferation, and apoptosis. mdpi.comjohnshopkins.edu For instance, multi-omics studies have begun to reveal how combined exposure to aflatoxins can perturb critical pathways like the p53 signaling pathway. mdpi.comjohnshopkins.edu
The future of this field lies in a tight integration of these approaches: using computational models to predict the impact of specific adducts, validating these predictions with high-resolution adductomics and repair mapping, and then placing these findings within a broader biological context using systems-level multi-omics analysis. This integrated strategy will be indispensable for building predictive models of AFB1-induced carcinogenesis and for identifying novel targets for prevention and therapy.
Q & A
Q. What frameworks ensure reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Document protocols using platforms like protocols.io and include negative controls (e.g., untreated mutants) to validate specificity. Report instrument calibration details (e.g., UPLC column lot numbers) and statistical power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
